molecular formula C14H11N3 B13106539 3-Methyl-4-(3-pyridinyl)cinnoline

3-Methyl-4-(3-pyridinyl)cinnoline

Cat. No.: B13106539
M. Wt: 221.26 g/mol
InChI Key: FLOMQKBCFKHOAX-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-3-yl)cinnoline is a heterocyclic aromatic compound with the molecular formula C14H11N3. It belongs to the cinnoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyridine with suitable aldehydes or ketones, followed by cyclization using a catalyst such as palladium or copper salts . The reaction conditions often involve heating the mixture in a solvent like ethanol or acetonitrile under reflux.

Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-3-yl)cinnoline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(pyridin-3-yl)cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products Formed:

  • Oxidized derivatives with additional functional groups.
  • Reduced forms with hydrogenated rings.
  • Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

3-Methyl-4-(pyridin-3-yl)cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-3-yl)cinnoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-(pyridin-3-yl)cinnoline stands out due to its unique combination of a cinnoline and pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-methyl-4-pyridin-3-ylcinnoline

InChI

InChI=1S/C14H11N3/c1-10-14(11-5-4-8-15-9-11)12-6-2-3-7-13(12)17-16-10/h2-9H,1H3

InChI Key

FLOMQKBCFKHOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=N1)C3=CN=CC=C3

Origin of Product

United States

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